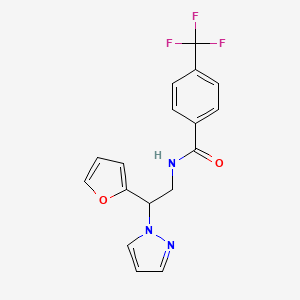

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2/c18-17(19,20)13-6-4-12(5-7-13)16(24)21-11-14(15-3-1-10-25-15)23-9-2-8-22-23/h1-10,14H,11H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNRLMBCINQBJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common approach might include:

Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

Synthesis of the pyrazole ring: This can be achieved through condensation reactions involving hydrazines and 1,3-dicarbonyl compounds.

Coupling reactions: The furan and pyrazole rings can be coupled to an ethyl chain through nucleophilic substitution or other suitable reactions.

Formation of the benzamide core: The final step involves attaching the trifluoromethylbenzamide group to the coupled intermediate through amide bond formation, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide may have applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe to study biological processes.

Medicine: Possible therapeutic applications due to its structural features.

Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with furan and pyrazole rings can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

The compound’s unique trifluoromethylbenzamide core is shared with several agrochemicals and pharmaceuticals. Key comparisons include:

Table 1: Structural and Functional Comparisons

Key Observations:

- Trifluoromethyl Group : Present in both the target compound and flutolanil, this group enhances resistance to metabolic degradation and improves membrane permeability .

- Heterocyclic Moieties: The target compound’s furan and pyrazole rings contrast with cyprofuram’s tetrahydrofuranone and Example 53’s pyrazolo-pyrimidine core. Pyrazole derivatives are often associated with kinase inhibition or pesticidal activity, while furans may modulate solubility .

Physicochemical and Pharmacokinetic Properties

- Melting Point (MP) : The target compound’s MP is unreported, but analogs like flutolanil (102–103°C) and Example 53 (175–178°C) suggest that bulky substituents (e.g., pyrazolo-pyrimidine) increase crystallinity .

- Molecular Weight (MW) : The target compound’s MW is likely ~380–400 g/mol, intermediate between flutolanil (323.3) and Example 53 (589.1), indicating moderate bioavailability .

Biological Activity

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines furan and pyrazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H14F3N3O

- Molecular Weight : 305.29 g/mol

The presence of the furan and pyrazole rings suggests potential interactions with various biological targets, making it a candidate for further investigation in drug development.

1. Antimicrobial Activity

The furan and pyrazole rings are frequently associated with antimicrobial properties. Preliminary studies suggest that compounds containing these moieties demonstrate significant activity against a range of pathogens. The specific biological activity of this compound has not been extensively documented; however, similar compounds have shown promising results in inhibiting bacterial and fungal growth.

2. Anticancer Activity

Research indicates that benzamide derivatives exhibit notable anticancer properties. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The IC50 values for these compounds often fall below 10 µM, indicating potent activity.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Benzamide derivative | MCF-7 | 5.85 | |

| Pyrazole analogs | A549 | 3.42 | |

| Furan derivatives | HCT116 | 8.25 |

The mechanism of action for these anticancer effects may involve the induction of apoptosis or inhibition of key signaling pathways involved in cancer cell proliferation.

3. Enzyme Inhibition

The presence of specific functional groups in this compound suggests potential inhibitory effects on various enzymes. Compounds with similar structures have been reported to inhibit enzymes such as cyclooxygenase (COX), protein kinases, and others involved in inflammatory processes.

Case Studies

Several studies have explored the biological activities of related compounds:

-

Anticancer Studies : A study on pyrazole derivatives highlighted their effectiveness against MCF-7 and A549 cell lines, with some compounds achieving IC50 values as low as 0.01 µM, indicating strong anticancer potential.

"Compounds displayed significant cytotoxicity against cancer cell lines with IC50 values below 10 µM."

- Enzyme Inhibition : Research has demonstrated that certain benzamide derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, further supporting their potential as anticancer agents.

- Antimicrobial Efficacy : A review indicated that many furan-containing compounds possess antimicrobial properties, suggesting that this compound may also exhibit similar activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.